

# Application of M4K2281 in High-Throughput Screening for Novel ALK2 Inhibitors

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## Compound of Interest

Compound Name: M4K2281  
Cat. No.: B15136520

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## Introduction

**M4K2281** is a potent and selective inhibitor of Activin receptor-like kinase-2 (ALK2), a serine/threonine kinase that is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway.<sup>[1][2]</sup> Dysregulation of ALK2 activity is implicated in various diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in a significant subset of pediatric brain cancers known as Diffuse Intrinsic Pontine Glioma (DIPG).<sup>[3][4][5]</sup> The high potency and selectivity of **M4K2281** make it an excellent tool compound and a valuable reference for high-throughput screening (HTS) campaigns aimed at discovering novel ALK2 inhibitors with therapeutic potential. This document provides detailed application notes and protocols for the use of **M4K2281** in biochemical and cell-based HTS assays.

## Data Presentation

Table 1: In Vitro and Cellular Activity of **M4K2281** and Related Compounds

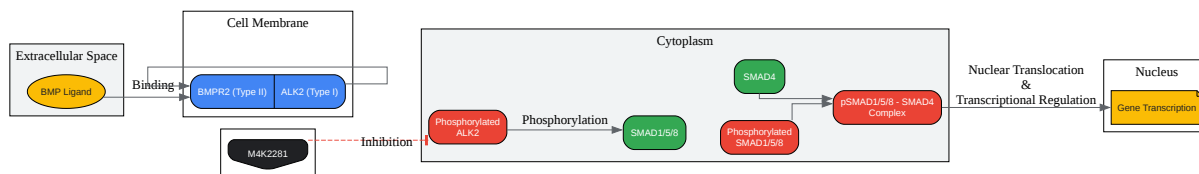
Compound	Biochemical ALK2 IC <sub>50</sub> (nM)	Cellular nanoBRET ALK2 IC <sub>50</sub> (nM)	ALK5 Inhibition
M4K2281	2[1]	< 20[6]	>100-fold selectivity over ALK5[6]
M4K2308	< 10	< 20	>100-fold selectivity over ALK5
M4K2304	< 10	< 20	>100-fold selectivity over ALK5
M4K2306	< 10	< 20	>100-fold selectivity over ALK5
M4K2009 (Lead Compound)	10-50	50-100	Moderate

Table 2: Pharmacokinetic Properties of **M4K2281**

Compound	Brain-to-Plasma Ratio (Kp) at 4h	Plasma Concentration (Cmax) at 1h (nM)
M4K2281	3.7[1][2]	5053[1]

## Signaling Pathway

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I (ALK2) and type II (BMPR2) receptors. This binding event leads to the phosphorylation and activation of ALK2 by the constitutively active BMPR2. Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.



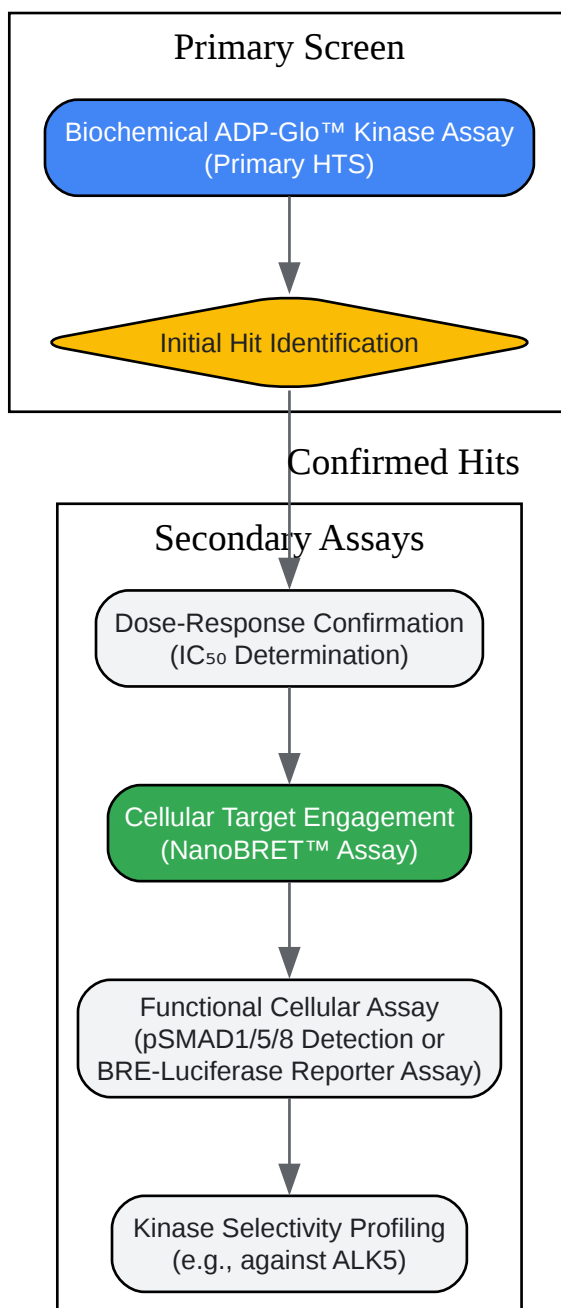
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**Caption:** ALK2 Signaling Pathway and Inhibition by **M4K2281**.

## Experimental Protocols

A robust HTS workflow to identify novel ALK2 inhibitors can be structured with a primary biochemical screen followed by secondary cell-based assays for confirmation and characterization.

## High-Throughput Screening Workflow



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